
2-Methylquinolin-8-yl 2-methoxy-5-(propan-2-yl)benzene-1-sulfonate
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Overview
Description
2-Methylquinolin-8-yl 2-methoxy-5-(propan-2-yl)benzene-1-sulfonate is a complex organic compound with a molecular formula of C18H17NO4S This compound is characterized by the presence of a quinoline ring, a methoxy group, and a sulfonate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylquinolin-8-yl 2-methoxy-5-(propan-2-yl)benzene-1-sulfonate typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide.
Sulfonation: The sulfonate ester is formed by reacting the quinoline derivative with sulfonyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methylquinolin-8-yl 2-methoxy-5-(propan-2-yl)benzene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the sulfonate ester.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide or potassium carbonate in an appropriate solvent.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of quinoline derivatives with reduced functional groups.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
2-Methylquinolin-8-yl 2-methoxy-5-(propan-2-yl)benzene-1-sulfonate has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Potential use in studying enzyme interactions and biological pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methylquinolin-8-yl 2-methoxy-5-(propan-2-yl)benzene-1-sulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Methylquinolin-8-yl 2-methoxy-5-methylbenzenesulfonate
- 2-Methylquinolin-8-yl 2-chloro-5-nitrobenzenesulfonate
- 2-Methylquinolin-8-yl 4-bromonaphthalene-1-sulfonate
Uniqueness
2-Methylquinolin-8-yl 2-methoxy-5-(propan-2-yl)benzene-1-sulfonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(2-methylquinolin-8-yl) 2-methoxy-5-propan-2-ylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4S/c1-13(2)16-10-11-17(24-4)19(12-16)26(22,23)25-18-7-5-6-15-9-8-14(3)21-20(15)18/h5-13H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WENWZCJILXRXLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OS(=O)(=O)C3=C(C=CC(=C3)C(C)C)OC)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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